(2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by the formation of the thiazinane ring and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include phenyl derivatives, methoxybenzene, and thiazinane precursors. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and employing continuous flow reactors to ensure consistent production. Purification steps such as recrystallization or chromatography would be necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules. Its aromatic and functional groups could enable binding to proteins or nucleic acids, making it a candidate for drug development or biochemical studies.
Medicine
The compound’s potential medicinal applications could include acting as a lead compound for developing new pharmaceuticals. Its structure suggests it might interact with specific biological targets, offering therapeutic benefits.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules. These interactions can modulate the activity of the target, leading to biological effects. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a keto and ester functional group, used in organic synthesis.
2,4-Dibromo-3,6-dimethyl-phenylamine: Contains bromine substituents and is used in various chemical reactions.
Proton-transfer compounds with 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Used in crystallographic studies and has applications in medicinal chemistry.
Uniqueness
The uniqueness of (2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C33H31N3O3S |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
3-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)imino-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C33H31N3O3S/c1-39-28-19-17-27(18-20-28)35-33-36(31(37)23-30(40-33)32(38)34-26-15-9-4-10-16-26)22-21-29(24-11-5-2-6-12-24)25-13-7-3-8-14-25/h2-20,29-30H,21-23H2,1H3,(H,34,38) |
InChI Key |
MSDRXAIYGCYTQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3)CCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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